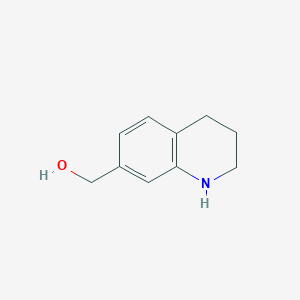

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Description

Significance of the Tetrahydroquinoline Scaffold in Contemporary Chemical Research

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. researchgate.net Its derivatives are central to the development of new therapeutic agents. ingentaconnect.comeurekaselect.com The significance of this scaffold is rooted in its versatile structure and its role as a versatile synthetic precursor.

The tetrahydroquinoline structure consists of a fused ring system where a benzene (B151609) ring is fused to a piperidine (B6355638) ring. This arrangement provides a rigid, three-dimensional architecture that can be strategically modified at various positions. The presence of a secondary amine within the saturated ring offers a reactive site for further functionalization, allowing for the creation of diverse molecular libraries. This structural versatility is key to its widespread use, enabling chemists to fine-tune the steric and electronic properties of derivatives to optimize interactions with biological targets. The isomeric analogue, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), shares this structural significance and has been extensively studied for its therapeutic potential, particularly in anticancer drug design. nih.govtandfonline.comnih.gov

Tetrahydroquinolines are not only important for their biological properties but are also key targets in organic synthesis. nih.gov Numerous synthetic methodologies have been developed for their construction, ranging from classical methods like the hydrogenation of quinolines to more advanced domino, tandem, or cascade reactions that allow for the efficient assembly of complex THQ derivatives from simple precursors. nih.gov These synthetic strategies are crucial for producing novel compounds with unique substitution patterns that may lead to new and improved pharmaceutical agents. nih.govacs.org The development of efficient synthetic routes to THQs remains an active area of research, highlighting their importance in the field of heterocyclic chemistry. researchgate.net

Overview of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol as a Key Synthetic Intermediate

This compound is a specific derivative of the THQ scaffold that serves as a valuable building block in multi-step organic synthesis. Its structure incorporates the core THQ nucleus with a hydroxymethyl (-CH₂OH) group at the 7-position of the aromatic ring. This functional group provides a reactive handle for a variety of chemical transformations, making the compound a key intermediate for the synthesis of more complex molecules.

The synthesis of this compound can be achieved through several routes, typically involving the reduction of a corresponding carboxylic acid, ester, or aldehyde. For example, it can be prepared by the reduction of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde (B13127168) or the corresponding carboxylic acid methyl ester.

Once synthesized, the primary alcohol of this compound can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (such as a halide or tosylate) to facilitate nucleophilic substitution reactions. This reactivity is crucial for its role as an intermediate, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures. A significant application is its use in the synthesis of pyrazolo[4,3-c]quinoline derivatives, which are investigated for their potential as kinase inhibitors. In this context, the methanol (B129727) moiety is typically converted to a halide (e.g., a bromide) to enable subsequent coupling reactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO |

| Molar Mass | 163.22 g/mol |

| Appearance | Solid |

| Key Functional Groups | Tetrahydroquinoline, Primary Alcohol |

| Role | Synthetic Intermediate |

Scope and Research Objectives Pertaining to the Compound

The primary research interest in this compound lies in its utility as a scaffold for the development of novel bioactive compounds. Given the wide range of pharmacological activities associated with the broader class of tetrahydroquinolines—including anticancer, antifungal, and antiviral properties—the core objective is to leverage this specific intermediate to create new derivatives with enhanced or novel therapeutic potential. ingentaconnect.comresearchgate.netresearchgate.net

Key research objectives include:

Development of Novel Synthetic Routes: Creating more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Library Synthesis for Drug Discovery: Utilizing the compound as a starting material to generate large libraries of novel tetrahydroquinoline derivatives. These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug development.

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues by modifying the hydroxymethyl group and other positions on the THQ ring. These studies help to understand how specific structural features influence biological activity, guiding the design of more potent and selective molecules.

Exploration of New Therapeutic Areas: Investigating the derivatives of this compound for efficacy in a wide range of diseases, building upon the known biological profile of the tetrahydroquinoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRBFJUGIGJMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CO)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000045-81-7 | |

| Record name | (1,2,3,4-tetrahydroquinolin-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 7 Yl Methanol and Its Derivatives

Direct Synthesis Strategies for (1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Direct synthetic routes to this compound focus on the formation of the molecule with the hydroxymethyl group already in place or introduced in a final, key step.

Reductive Transformations of Carboxylate Precursors (e.g., methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate)

A primary and straightforward method for the synthesis of this compound involves the reduction of a corresponding carboxylate precursor, such as methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate. This transformation is a standard procedure in organic synthesis, typically employing powerful reducing agents capable of converting esters to primary alcohols.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, known for its high reactivity and efficiency in reducing a wide range of carbonyl compounds, including esters. The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of the hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

The table below illustrates the typical conditions and expected outcomes for such a reductive transformation.

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to rt | 2-4 | This compound | >90 (expected) |

| Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | Sodium Borohydride (NaBH₄) / Lewis Acid | Methanol (B129727)/THF | rt | 4-8 | This compound | Variable |

Note: The yields are typical for the reduction of aromatic esters to benzylic alcohols and are provided for illustrative purposes.

Alternative Synthetic Routes to the Target Compound

Beyond the reduction of pre-existing carboxylates, other synthetic strategies can be envisioned for the preparation of this compound. One plausible alternative begins with a commercially available starting material like 4-aminobenzyl alcohol. Protection of the amino and alcohol functionalities would be the initial step, followed by a reaction to introduce a three-carbon chain necessary for the formation of the heterocyclic ring. For instance, an N-alkylation with a suitable three-carbon synthon like 3-chloropropionaldehyde diethyl acetal, followed by deprotection and cyclization, could yield the desired tetrahydroquinoline ring system with the hydroxymethyl group at the 7-position.

Another potential route could involve the functionalization of a pre-formed 1,2,3,4-tetrahydroquinoline (B108954) at the 7-position. This might be achieved through electrophilic aromatic substitution, such as a Friedel-Crafts acylation, to introduce a carbonyl group, which can then be reduced to the alcohol. However, regioselectivity in such reactions can be a challenge.

General Synthetic Approaches to the 1,2,3,4-Tetrahydroquinoline Core

The construction of the 1,2,3,4-tetrahydroquinoline scaffold is a fundamental aspect of the synthesis of its derivatives. Cyclization reactions are central to forming this bicyclic system.

Cyclization Reactions

The formation of the 1,2,3,4-tetrahydroquinoline ring system is often achieved through intramolecular cyclization of a suitably substituted aniline (B41778) derivative. The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of these reactions.

Brønsted acids are frequently employed to catalyze the intramolecular cyclization of N-substituted anilines bearing a pendant alkene or alcohol. nih.gov For example, the reaction of an enamide with a benzyl (B1604629) azide (B81097) under acidic conditions, such as with triflic acid, can lead to the formation of fused-ring tetrahydroquinolines. nih.gov The acid promotes the rearrangement of the azide to an N-phenyliminium intermediate, which then undergoes nucleophilic attack by the enamide, followed by cyclization. nih.gov Another example involves the use of strong acids like concentrated hydrochloric acid with iron powder to facilitate the reductive cyclization of nitro compounds. nih.gov

The table below summarizes examples of acid-catalyzed cyclization reactions for the synthesis of tetrahydroquinoline derivatives.

| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Enamide and Benzyl Azide | Triflic Acid | Dichloromethane | rt | Fused-ring Tetrahydroquinoline | 23-85 | nih.gov |

| 2-Nitroarylketone | Iron powder / conc. HCl | Water/Ethanol (B145695) | 100 | 2-Aryl-2,3-dihydro-4(1H)-quinolinone | 72-88 | nih.gov |

Lewis acids are also powerful catalysts for the synthesis of tetrahydroquinolines. icm.edu.plsci-rad.com They can activate substrates and facilitate key bond-forming steps. The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is a classic example that can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂). sci-rad.com This reaction can be performed in a multi-step or a one-pot, multi-component fashion. sci-rad.com Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation is another efficient method where the gold catalyst acts as a π-Lewis acid in the initial hydroamination step. organic-chemistry.org

The following table provides examples of Lewis acid-mediated syntheses of tetrahydroquinoline derivatives.

| Reaction Type | Lewis Acid Catalyst | Substrates | Solvent | Product | Yield (%) | Reference |

| Povarov Reaction | Aluminum Chloride (AlCl₃) | N-aryl aldimine, Vinyl ether | Dichloromethane | 2,4-Disubstituted Tetrahydroquinoline | 50-85 | sci-rad.com |

| Povarov Reaction | Copper(II) Triflate (Cu(OTf)₂) | N-aryl aldimine, Vinyl ether | Acetonitrile | 2,4-Disubstituted Tetrahydroquinoline | 60-90 | sci-rad.com |

| Tandem Hydroamination/Transfer Hydrogenation | Gold Complex | N-aryl propargylamine | Toluene | Tetrahydroquinoline | >90 | organic-chemistry.org |

Povarov Reaction and its Variants for Tetrahydroquinoline Synthesis

The Povarov reaction stands as a powerful tool for the synthesis of tetrahydroquinolines. thieme-connect.comresearchgate.net It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene to form the tetrahydroquinoline skeleton. researchgate.netbenthamdirect.com This multicomponent approach allows for the construction of the heterocyclic core with significant molecular diversity in a single step. thieme-connect.comresearchgate.net

Initially described in the 1960s, the reaction remained underutilized due to low yields and the need for pre-formed imines. researchgate.netbenthamdirect.com However, the development of a one-pot, three-component version catalyzed by Lewis acids in 1995 revitalized interest in this methodology. researchgate.netbenthamdirect.com The reaction mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Several variants of the Povarov reaction have been developed to expand its scope and utility researchgate.netbenthamdirect.com:

One-pot ABC type: This is the most common variant, combining an aniline, an aldehyde, and an activated alkene (dienophile) in the presence of a catalyst. researchgate.net

ACC' type: This involves an aniline and two equivalents of a dienophile. researchgate.netbenthamdirect.com

AA'BB' type: This variant uses two equivalents of an aniline and two equivalents of an enolizable aldehyde. researchgate.netbenthamdirect.com

The choice of catalyst is crucial, with various Lewis acids like InCl₃, Cu(OTf)₂, and AlCl₃ being employed to promote the reaction. researchgate.netsci-rad.com The reaction has also been adapted for use with different dienophiles, including vinyl ethers, enamides, and in situ generated β-enamino esters. researchgate.netbeilstein-journals.orgbeilstein-journals.org While highly versatile, the classic Povarov reaction is often limited to electron-rich alkenes. rsc.org Recent developments have explored mechanochemical activation and the use of novel reagents to broaden the substrate scope. researchgate.netnih.gov

Table 1: Variants of the Povarov Reaction for Tetrahydroquinoline Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| One-pot ABC | Aniline, Aldehyde, Activated Alkene | Most common, three-component, Lewis acid catalyzed. researchgate.netbenthamdirect.com |

| ACC' | Aniline, Dienophile (2 equiv.) | Utilizes two equivalents of the alkene component. researchgate.netbenthamdirect.com |

| AA'BB' | Aniline (2 equiv.), Enolizable Aldehyde (2 equiv.) | Involves dimerization of aniline and aldehyde components. researchgate.netbenthamdirect.com |

Multicomponent Assembly Processes (MCAPs) for Tetrahydroquinoline Scaffolds

Multicomponent assembly processes (MCAPs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating substantial portions of each reactant. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov

In the context of tetrahydroquinoline synthesis, MCAPs often overlap with variants of the Povarov reaction, which is itself a prime example of a multicomponent reaction. researchgate.neticm.edu.pl These processes enable the diastereoselective synthesis of complex polycyclic systems fused to the tetrahydroquinoline core. acs.org For instance, a protocol involving an isocyanide, an allenoate, and a 2-aminochalcone has been developed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.org Such strategies are valuable for creating complex molecular architectures that would otherwise require lengthy, multi-step synthetic sequences. nih.govacs.org

Catalytic Hydrogenation and Reduction Strategies for Quinolines

The catalytic hydrogenation of quinolines represents one of the most direct and atom-economical methods for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov This approach involves the reduction of the pyridine (B92270) ring of the quinoline (B57606) system, leaving the benzene (B151609) ring intact. rsc.org

A variety of heterogeneous and homogeneous transition-metal catalysts are effective for this transformation. Noble metals such as Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) supported on materials like carbon or alumina (B75360) are commonly used. acs.orgthieme-connect.com More recently, catalysts based on more abundant and less expensive base metals like Iron (Fe) and Cobalt (Co) have been developed as sustainable alternatives. rsc.orgthieme-connect.comnih.govthieme-connect.com Gold (Au) nanoparticle catalysts have also shown remarkable activity and selectivity for this hydrogenation, even at room temperature. acs.orgnih.gov Interestingly, unlike in traditional noble metal systems where quinolines can act as catalyst poisons, they can function as promoters for gold catalysts. nih.gov

Table 2: Transition Metals Used in the Catalytic Hydrogenation of Quinolines

| Metal Catalyst | Support/Ligand | Key Advantages |

|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | Widely used, commercially available. acs.org |

| Ruthenium (Ru) | Alumina (Ru/Al₂O₃) | Effective for heterogeneous hydrogenation. acs.org |

| Gold (Au) | Titania (Au/TiO₂) | High chemoselectivity, mild conditions, reactant acts as promoter. acs.orgnih.gov |

| Iron (Fe) | N-doped Carbon | Heterogeneous, robust, recyclable, tolerates functional groups. rsc.orgnih.gov |

| Cobalt (Co) | In situ from Co(OAc)₂/Zn | Heterogeneous, uses abundant metals, aqueous conditions. thieme-connect.comthieme-connect.com |

| Manganese (Mn) | PN³ Pincer Ligand | Homogeneous, used in borrowing hydrogen methodology. nih.gov |

A significant challenge in the hydrogenation of substituted quinolines is achieving selectivity for the reduction of the heterocyclic ring without affecting other reducible functional groups in the molecule. rsc.orgnih.gov Modern catalytic systems have been developed to address this, showing excellent tolerance for functionalities such as halogens, nitriles, esters, amides, ketones, and olefins. rsc.orgacs.orgnih.gov

For example, N-doped carbon-modified iron-based catalysts have demonstrated high selectivity in the hydrogenation of various quinoline derivatives, even in the presence of sensitive groups. rsc.orgnih.gov Similarly, supported gold catalysts exhibit exceptional chemoselectivity, allowing for the exclusive hydrogenation of the quinoline's N-heterocyclic ring while leaving other reducible groups untouched. acs.orgnih.gov Transfer hydrogenation, using hydrogen donors like formic acid, alcohols, or ammonia-borane, offers an alternative to using molecular hydrogen (H₂) and can also provide high selectivity. nih.govnih.gov

Domino and Cascade Reaction Sequences for Scaffold Construction

Domino, or cascade, reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govresearchgate.net This strategy is highly efficient, enhances atom economy, and allows for the rapid construction of complex molecular architectures from simple starting materials. nih.govrsc.orgrsc.org

Several domino strategies have been successfully applied to the synthesis of the tetrahydroquinoline scaffold. nih.govresearchgate.net These can be initiated by various transformations:

Reduction-initiated sequences: Dissolving metal reductions can initiate a cascade, for example, by reducing a nitro group to an aniline, which then undergoes an intramolecular Michael addition. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)-terminated sequences: A domino process can involve a reductive amination followed by an intramolecular SNAr reaction to close the ring, affording the tetrahydroquinoline product in high yields. nih.govresearchgate.net

Palladium-catalyzed cascades: Palladium(II)-catalyzed processes involving, for instance, a syn-chloropalladation or anti-acetoxypalladation of an alkyne followed by intramolecular olefin insertion can generate functionalized tetrahydroquinolines. rsc.org

Asymmetric catalytic cascades: Chiral organocatalysts, such as quinine-derived squaramides, can catalyze cascade reactions to construct complex spiro-tetrahydroquinoline scaffolds with high enantioselectivity and diastereoselectivity. rsc.orgrsc.org These reactions avoid the need for cumbersome protection/deprotection steps and intermediate purification. rsc.org

These cascade reactions are particularly valuable for creating previously inaccessible substitution patterns on the tetrahydroquinoline ring system. nih.gov

Regioselective and Stereoselective Synthetic Considerations

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives, as biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Regioselectivity refers to the control of where a reaction takes place on a molecule with multiple possible reaction sites. In the context of tetrahydroquinoline synthesis, this is crucial during hydrogenation and functionalization. For example, the catalytic hydrogenation of quinolines must selectively reduce the pyridine ring over the benzene ring. acs.orgacs.org Palladium-catalyzed cascade reactions have been developed that exhibit complete regioselectivity, where the initial nucleopalladation is dictated by the substitution pattern of the starting material. rsc.org

Stereoselectivity involves controlling the formation of stereoisomers. This can be further divided into diastereoselectivity (controlling the formation of diastereomers) and enantioselectivity (controlling the formation of enantiomers).

Diastereoselective Synthesis: Many modern synthetic methods for tetrahydroquinolines offer high levels of diastereocontrol. For example, certain domino Povarov reactions can stereoselectively produce 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates. beilstein-journals.org Annulation reactions of para-quinone methides with cyanoalkenes have also been shown to construct 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr). nih.gov Photocatalytic methods have been developed to access trans-2,3-disubstituted tetrahydroquinolines, which are often the minor product in traditional transition-metal-catalyzed hydrogenations that favor the cis isomer. researchgate.net

Enantioselective Synthesis: The synthesis of single enantiomers is often achieved using chiral catalysts. H₈-BINOL-based phosphoric acids have been used as catalysts in four-component cyclization reactions to yield tetrahydroquinolines with excellent enantioselectivities. thieme-connect.com Similarly, biomimetic asymmetric reduction of quinolines using a chiral NAD(P)H model can provide chiral 2-functionalized tetrahydroquinolines with up to 99% ee. dicp.ac.cn Asymmetric catalytic cascade reactions and palladium-catalyzed carboamination reactions are also powerful strategies for generating tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. rsc.orgrsc.org

These advanced methods provide chemists with the tools to precisely control the structure and stereochemistry of the tetrahydroquinoline core, which is essential for the development of new therapeutic agents.

Regioselective Functionalization at Specific Positions (e.g., C-7)

Regioselective functionalization is a cornerstone of modern organic synthesis, allowing chemists to introduce chemical groups at specific positions on a molecule's framework. In the context of quinoline and tetrahydroquinoline synthesis, achieving functionalization at the C-7 position is a notable challenge that is often addressed through C-H activation strategies. mdpi.com This approach involves the use of a directing group, which is a chemical moiety temporarily attached to the molecule to guide a catalyst to a specific C-H bond.

One of the rare examples of successful C-7 regioselective functionalization involves using a pivalamide (B147659) group attached to the nitrogen atom of the quinoline ring. mdpi.com This directing group positions a transition metal catalyst, such as rhodium, in close proximity to the C-H bond at the C-7 position, facilitating its selective reaction over other C-H bonds in the molecule. mdpi.comnih.gov This method enables the introduction of various functional groups, such as alkenes, with good to excellent yields. researchgate.net Both the directing group and the specific catalyst are critical for achieving high regioselectivity and conversion. nih.govresearchgate.net While many examples focus on the indole (B1671886) or quinoline core, the principles are foundational for developing syntheses of C-7 substituted tetrahydroquinolines like this compound.

Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

Diastereoselective synthesis refers to methods that control the three-dimensional arrangement of atoms at multiple stereocenters within a molecule, favoring the formation of one diastereomer over others. For tetrahydroquinoline derivatives, which can have multiple chiral centers, achieving high diastereoselectivity is crucial.

Several powerful strategies have been developed for this purpose. One notable method is a tandem reduction-reductive amination reaction. This sequence can be initiated from a substituted methyl (2-nitrophenyl)acetate, and through catalytic hydrogenation, it triggers a cascade of reactions that form the tetrahydroquinoline ring. nih.gov This process is highly diastereoselective, yielding products with the C-2 alkyl group positioned cis (on the same side) to the C-4 carboxylic ester group in high yield. nih.govresearchgate.net

Another prominent strategy is the [4+2] annulation, or cycloaddition, which constructs the six-membered ring of the tetrahydroquinoline core. frontiersin.orgnih.govnih.gov This method can react ortho-tosylaminophenyl-substituted p-Quinone Methides with various alkenes to produce a wide array of 4-aryl-substituted tetrahydroquinolines. frontiersin.orgnih.gov These reactions are distinguished by their excellent diastereoselectivity, often achieving a diastereomeric ratio (dr) greater than 20:1, meaning that more than 95% of the product is the desired diastereomer. frontiersin.orgnih.govacs.orgnih.gov

The table below summarizes findings from various diastereoselective syntheses of tetrahydroquinoline derivatives.

| Reaction Type | Key Reagents/Catalyst | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-Quinone Methides and Cyanoalkenes | Up to 96% | >20:1 | frontiersin.orgnih.gov |

| Tandem Reduction-Reductive Amination | Methyl (2-nitrophenyl)acetate, Allylic Halide, Catalytic Hydrogenation (Pd/C) | High | Single diastereomer (cis) | nih.gov |

| Inverse-Electron-Demand Hetero-Diels-Alder | Aza-ortho-quinone Methide Precursor and 3-Vinylindole | 63-91% | >20:1 | acs.orgnih.gov |

| [4+2] Annulation | in situ Generated p-Quinone Methides and Nitroalkenes | Good | Not specified | nih.gov |

Control of Stereochemistry in Annulation Reactions

Annulation reactions, which form a new ring onto an existing structure, are fundamental to synthesizing cyclic molecules like tetrahydroquinoline. Controlling the stereochemistry during this ring-forming step is a key challenge. The [4+2] cycloaddition, also known as the Diels-Alder reaction, is a powerful tool for this purpose, as it can create multiple stereocenters simultaneously and with a high degree of control.

In the synthesis of tetrahydroquinolines, an inverse-electron-demand hetero-Diels-Alder reaction is particularly effective. This reaction involves an electron-poor diene reacting with an electron-rich dienophile. For example, an aza-ortho-quinone methide precursor can react with a bifunctional olefin like 3-vinylindole. acs.orgnih.gov This process proceeds with high diastereoselectivity (>20:1 dr), establishing the relative stereochemistry of the substituents on the newly formed ring in a predictable manner. acs.orgnih.gov

Similarly, the reaction between p-Quinone Methides and nitroalkenes or cyanoalkenes proceeds via a formal [4+2] annulation. frontiersin.orgnih.gov This cascade reaction sequence occurs under mild conditions and provides straightforward access to various 4-aryl-substituted tetrahydroquinolines with excellent control over the diastereomeric outcome. frontiersin.orgnih.govnih.gov In other specialized syntheses, such as the reaction of enamides with benzyl azide under acidic conditions, complete cis diastereoselectivity has been achieved in the formation of fused-ring tetrahydroquinoline systems. nih.gov This high level of stereochemical control is essential for producing a single, desired isomer of a complex molecule.

Scalability and Process Development in Synthesis

The scalability of a synthetic route is a critical consideration for the practical application of a compound, determining whether it can be produced efficiently and economically on a large scale. A scalable process should be robust, high-yielding, and utilize readily available starting materials.

Many modern synthetic methods for tetrahydroquinolines are developed with scalability in mind. For instance, domino reactions, also known as cascade reactions, are highly advantageous as they allow multiple chemical transformations to occur in a single operation without isolating intermediates. nih.gov This approach improves efficiency and yields, which is beneficial for large-scale synthesis. nih.gov

Several reported syntheses of tetrahydroquinoline derivatives have demonstrated their potential for larger scale production by successfully conducting reactions on a gram-scale. frontiersin.orgnih.govacs.org The highly diastereoselective [4+2] annulation of p-Quinone Methides and cyanoalkenes, for example, is noted for its gram-scale capacity, proceeding with good reaction performance and high atom economy. frontiersin.orgnih.gov Similarly, the inverse-electron-demand hetero-Diels-Alder reaction has been successfully performed on a gram-scale. acs.org The development of one-pot processes, which combine multiple reaction steps into a single vessel, further enhances the efficiency and scalability of tetrahydroquinoline synthesis. nih.govacs.org These attributes are crucial for transitioning a laboratory-scale procedure to an industrial process.

Derivatization and Functionalization Strategies

Chemical Modifications of the Primary Alcohol Moiety

Oxidation: The primary alcohol can be oxidized to afford either the corresponding aldehyde, (1,2,3,4-tetrahydroquinolin-7-yl)carbaldehyde, or the carboxylic acid, 1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The choice of oxidizing agent dictates the extent of the oxidation. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent will facilitate the complete oxidation to the carboxylic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. This allows for the introduction of a wide range of acyl groups. Similarly, etherification, for instance, via the Williamson ether synthesis, can be achieved by converting the alcohol to its alkoxide and reacting it with an alkyl halide. This introduces an ether linkage and expands the structural diversity of the molecule.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄), Jones reagent | Carboxylic Acid |

| Esterification | Carboxylic acid/acyl chloride, acid/base catalyst | Ester |

| Etherification | Base, Alkyl halide (Williamson synthesis) | Ether |

Functionalization of the Tetrahydroquinoline Nitrogen Atom (N-alkylation)

The secondary amine within the tetrahydroquinoline nucleus is a key site for derivatization, with N-alkylation being a common strategy to introduce a variety of substituents. nih.gov This transformation is typically achieved by treating the tetrahydroquinoline with an alkylating agent, such as an alkyl halide or tosylate, often in the presence of a base to deprotonate the nitrogen. beilstein-journals.org The choice of the alkylating agent allows for the incorporation of diverse functionalities, ranging from simple alkyl chains to more complex pharmacophoric groups. The regioselectivity of N-alkylation can be influenced by both steric and electronic factors of the starting material and the alkylating agent. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution, enabling the introduction of various functional groups onto the aromatic core. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the activating amino group of the heterocyclic ring and the deactivating hydroxymethyl group.

The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. In the case of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol, the positions ortho to the nitrogen are C-8 and C-6, and the para position is C-5. The hydroxymethyl group at C-7 is a meta-director. The powerful activating effect of the amino group generally dominates, making positions 6 and 8 the most probable sites for electrophilic attack. The precise outcome can be influenced by the reaction conditions and the nature of the electrophile. nih.govnih.gov

Nitration is a well-studied electrophilic aromatic substitution reaction. For tetrahydroquinoline and its derivatives, nitration typically occurs at the 6- or 7-position, depending on the reaction conditions and the presence of protecting groups on the nitrogen. researchgate.net In acidic conditions, the nitrogen atom is protonated, becoming a deactivating, meta-directing group. However, with a protecting group on the nitrogen, the neutral system undergoes substitution directed by the protected amino group. For 7-substituted tetrahydroquinolines, nitration is expected to occur primarily at the C-6 and C-8 positions. documentsdelivered.comscispace.com A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that regioselectivity can be controlled to favor substitution at the 6-position. researchgate.net

| Position | Directing Influence of Amino Group (Activating) | Directing Influence of Hydroxymethyl Group (Deactivating) | Predicted Outcome for Electrophilic Substitution |

| C-5 | para | ortho | Less favored |

| C-6 | ortho | meta | Favored |

| C-8 | ortho | ortho | Favored |

Cross-Coupling Methodologies for Further Diversification

Modern palladium-catalyzed cross-coupling reactions are powerful tools for the extensive diversification of the tetrahydroquinoline scaffold. nih.gov These reactions necessitate the pre-functionalization of the aromatic ring with a halide (e.g., Br, I) or a triflate group, which can be introduced via electrophilic halogenation. Once installed, these functional handles can participate in a variety of cross-coupling reactions.

Key cross-coupling reactions applicable for diversification include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

These methods provide a modular and efficient approach to generate a vast array of structurally diverse analogs. researchgate.netbohrium.comnih.gov

Synthesis of Fused Ring Systems and Spiroarchitectures

The this compound framework can also serve as a precursor for the synthesis of more complex, three-dimensional structures such as fused ring systems and spiroarchitectures.

Fused Ring Systems: These can be constructed through intramolecular cyclization reactions. For instance, functionalization of the nitrogen atom with a suitable side chain could be followed by an intramolecular Friedel-Crafts reaction or a similar cyclization onto the aromatic ring to form a new fused ring. rsc.orgacs.org

Spiroarchitectures: The synthesis of spiro-tetrahydroquinolines has garnered significant interest. thieme-connect.comnih.govthieme-connect.com These compounds can be prepared through various cascade reactions, including intramolecular dearomatization of quinolines. acs.orgresearchgate.net For example, a multi-component reaction involving an amine, an aldehyde, and a dienophile can lead to the formation of a spirocyclic tetrahydroquinoline. The development of efficient methods for constructing coumarin-containing spirocyclic tetrahydroquinolines has also been reported. thieme-connect.com These complex structures are of particular interest in drug discovery due to their rigidified conformations. researchgate.net

Design and Synthesis of Specific Analogue Series (e.g., urea (B33335) derivatives of related scaffolds)

The tetrahydroquinoline scaffold serves as a versatile platform for the design and synthesis of diverse analogue series, with a particular focus on urea derivatives due to their ability to form crucial hydrogen bond interactions with biological targets. The synthetic strategies employed often involve the reaction of an amino-functionalized tetrahydroquinoline intermediate with various isocyanates or their synthetic equivalents. These approaches allow for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with potent and selective biological activities.

One notable area of investigation has been the development of diphenylurea derivatives containing a tetrahydroquinoline moiety as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. bohrium.com In a representative study, a series of novel 1,3-disubstituted ureas were synthesized. The general synthetic route commenced with the preparation of an amino-substituted tetrahydroquinoline derivative, which was then reacted with a variety of substituted phenyl isocyanates to yield the final urea compounds.

The structure-activity relationship (SAR) of these analogues revealed several key insights. For instance, the nature and position of substituents on the phenyl rings significantly influenced the inhibitory activity against hCA I and hCA II. It was observed that compounds bearing electron-withdrawing groups, such as halogens, or small electron-donating groups on the phenyl ring attached to the urea nitrogen distal to the tetrahydroquinoline core generally exhibited good inhibitory potential. bohrium.comresearchgate.net

A selection of synthesized diphenylurea derivatives containing a tetrahydroquinoline scaffold and their corresponding inhibitory activities against hCA I and hCA II are presented in the interactive table below.

Table 1: Inhibitory Activity (IC₅₀) of Tetrahydroquinoline-based Diphenylurea Derivatives against hCA I and hCA II

| Compound ID | R Group | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

|---|---|---|---|

| 7a | H | >100 | >100 |

| 7b | 4-CH₃ | 8.92 | 10.24 |

| 7f | 4-OCH₃ | 15.36 | 21.77 |

| 7h | 4-Cl | 6.98 | 8.15 |

| 7k | 4-F | 5.28 | 5.51 |

The data indicates that the introduction of a 4-fluoro substituent (compound 7k ) resulted in the most potent inhibitor in this series for both isoenzymes. bohrium.comresearchgate.net

In a similar vein, the design and synthesis of tetrahydroisoquinoline-based diaryl urea derivatives have been explored for their potential as suppressors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling, a key pathway in angiogenesis. nih.gov Although based on a related tetrahydroisoquinoline scaffold, the synthetic principles and design strategies are highly relevant. The synthetic approach involved the reaction of a 7-amino-tetrahydroisoquinoline intermediate with various substituted phenyl isocyanates.

The biological evaluation of these compounds against different cancer cell lines demonstrated that the diaryl urea moiety is a critical pharmacophore. The SAR studies highlighted that the substitution pattern on the terminal phenyl ring plays a crucial role in determining the cytotoxic activity. Specifically, compounds with electron-withdrawing groups at the meta or para position of the phenyl ring showed enhanced potency.

The following table summarizes the cytotoxic activity of selected tetrahydroisoquinoline-based diaryl urea derivatives.

Table 2: Cytotoxic Activity (IC₅₀) of Tetrahydroisoquinoline-based Diaryl Urea Derivatives against A549, MCF-7, and PC-3 Cancer Cell Lines

| Compound ID | R Group | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

|---|---|---|---|---|

| 9a | H | 15.6 | 18.2 | 20.5 |

| 9e | 4-F | 8.7 | 9.1 | 11.3 |

| 9k | 3-CF₃ | 2.5 | 3.1 | 4.6 |

| 9s | 4-CN | 3.8 | 4.2 | 5.9 |

As shown in the table, the presence of a trifluoromethyl group at the meta position (compound 9k ) or a cyano group at the para position (compound 9s ) led to a significant increase in cytotoxic activity compared to the unsubstituted analogue. nih.gov

The synthesis of urea derivatives is not limited to the use of isocyanates. Alternative methods, such as the reaction of amines with phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI), are also employed. nih.gov These methods provide a versatile toolkit for medicinal chemists to generate diverse libraries of urea-containing compounds for biological screening. For instance, the synthesis of chloroquine (B1663885) urea derivatives has been achieved through the formation of a chloroquine benzotriazolide intermediate, which then reacts with various amines to yield the desired urea products. researchgate.net This strategy could be adapted for the synthesis of this compound-based urea analogues.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic analysis provides the foundational evidence for the structural assignment of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol. Each technique offers unique insights into the molecular framework, from the connectivity of atoms to the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydropyridine (B1245486) ring, the N-H proton, the benzylic alcohol proton (O-H), and the methylene (B1212753) protons of the hydroxymethyl group. The aromatic region would likely display an AX or AB system for the protons on the benzene (B151609) ring, with chemical shifts influenced by the substitution pattern. The aliphatic protons at C2, C3, and C4 would appear as multiplets, with their coupling constants providing valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the typical downfield region (δ 110-150 ppm), while the aliphatic carbons of the heterocyclic ring and the hydroxymethyl group would appear at higher field strengths.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for the 1,2,3,4-tetrahydroquinoline (B108954) core and related substituted structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-H | Broad singlet, ~3.5-4.5 | - |

| C2-H₂ | Triplet, ~3.2-3.4 | ~42-45 |

| C3-H₂ | Multiplet, ~1.8-2.0 | ~26-29 |

| C4-H₂ | Triplet, ~2.7-2.9 | ~21-24 |

| C5-H | Doublet, ~6.8-7.0 | ~125-128 |

| C6-H | Doublet, ~6.5-6.7 | ~115-118 |

| C8-H | Singlet or Doublet, ~6.9-7.1 | ~120-123 |

| -CH₂OH (Methylene) | Singlet or Doublet, ~4.5-4.7 | ~63-66 |

| -CH₂OH (Hydroxyl) | Broad singlet, variable | - |

| C4a | - | ~122-125 |

| C7 | - | ~135-138 |

| C8a | - | ~144-147 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary depending on the solvent and other conditions.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₃NO), the expected nominal molecular mass is 163 g/mol .

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of C₁₀H₁₃NO is 163.0997 Da. An experimental HRMS value matching this theoretical mass would confirm the elemental composition.

Fragmentation Pattern: The mass spectrum would also show characteristic fragmentation patterns. Common fragmentation pathways for this molecule could include the loss of the hydroxymethyl group (-CH₂OH, 31 Da), loss of water (-H₂O, 18 Da), and cleavage of the tetrahydropyridine ring, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Nominal Mass | 163 |

| Exact Mass (Monoisotopic) | 163.0997 |

| Major Fragment Ion (m/z) | 132 ([M-CH₂OH]⁺) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show distinct absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic carbons, and C=C stretches from the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| N-H (Amine) | 3300-3500 (sharp/medium) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=C (Aromatic) | 1500-1600 | Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. The benzene ring fused to the heterocyclic system constitutes the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption maxima (λ_max) characteristic of a substituted benzene derivative.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography offers the most definitive structural evidence by providing a precise three-dimensional map of the atomic positions in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of chiral centers if the compound crystallizes in a non-centrosymmetric space group.

Conformational Analysis of the Tetrahydropyridine Ring

The non-aromatic, six-membered tetrahydropyridine ring of the 1,2,3,4-tetrahydroquinoline system is not planar and exists in various conformations. Understanding these conformations is key to comprehending the molecule's three-dimensional shape and potential interactions.

The tetrahydropyridine ring in 1,2,3,4-tetrahydroquinoline derivatives typically adopts a half-chair or, less commonly, a sofa conformation to minimize steric and torsional strain. researchgate.net Quantum chemistry calculations and experimental data from microwave spectroscopy on the parent 1,2,3,4-tetrahydroquinoline molecule have shown the existence of multiple stable conformations, with the most stable being a pair of enantiomeric half-chair forms. nih.gov

In the half-chair conformation of this compound, the C3 and C4 atoms are puckered out of the plane formed by the fused benzene ring. This puckering leads to axial and equatorial positions for the substituents on these carbon atoms. The energy barrier between different conformers is generally low, allowing for rapid interconversion in solution at room temperature. nih.gov The presence of the hydroxymethyl group at the C7 position on the aromatic ring is not expected to significantly alter the intrinsic conformational preference of the tetrahydropyridine ring itself, but it can influence intermolecular interactions in the solid state and in solution.

Influence of Substituents on Conformation

The conformation of the 1,2,3,4-tetrahydroquinoline ring system is a critical determinant of its chemical reactivity and biological activity. The saturated portion of this heterocyclic system is not planar and can adopt several conformations, with the most stable forms being influenced by the nature and position of substituents on the ring. The introduction of a substituent, such as the methanol group at the 7-position in this compound, as well as other groups at various positions, can significantly alter the conformational equilibrium through a combination of steric and electronic effects.

The unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) molecule has been shown through computational studies, such as ab initio MP2 calculations, to exist in multiple conformations. nih.gov These calculations have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov However, the energy barrier between these conformers is relatively low, suggesting that conformational cooling can lead to the predominance of the most stable enantiomeric pair under experimental conditions. nih.gov The primary conformations available to the tetrahydroquinoline skeleton include the half-chair, boat, and sofa forms. researchgate.net

The introduction of substituents onto the tetrahydroquinoline ring system plays a crucial role in dictating the preferred conformation. Both steric and electronic effects of the substituents are the predominant factors that control the ease of cyclization reactions and the final geometry of the molecule. rsc.org In substituted cyclohexanes, a related and well-studied system, substituents generally prefer to occupy the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. researchgate.net When multiple substituents are present, the conformation that allows the largest group to be in an equatorial position is typically the most stable. researchgate.net

In the case of substituted tetrahydroquinolines, similar principles apply. For instance, in domino reactions used to synthesize these compounds, steric interactions in a proposed chair-like transition state can influence the reaction's success and yield. nih.gov Larger substituent groups have been observed to favor a cis relationship in the final product to avoid steric clashes during the reaction pathway. nih.gov

Computational and NMR spectroscopic methods are powerful tools for investigating the influence of substituents on conformation. nih.govfrontiersin.org For the closely related tetrahydroisoquinoline system, puckering analysis has been used to describe the conformation of the saturated ring. mdpi.com Furthermore, studies on N-substituted tetrahydroisoquinoline-3-carboxylic acid esters have shown that substituents can lead to the presence of distinct rotamers due to restricted rotation around amide bonds, a phenomenon that is temperature and solvent-dependent. researchgate.net This highlights that both the substitution pattern and the electronic nature of the substituent (e.g., an acyl group leading to amide bond formation) can introduce significant conformational rigidity. researchgate.net

Detailed structural analysis, often provided by X-ray crystallography, is invaluable for definitively determining the solid-state conformation of substituted tetrahydroquinolines and understanding the precise interactions that stabilize a particular conformer. researchgate.netmdpi.comnih.govnih.gov For example, X-ray analysis can reveal intramolecular hydrogen bonding or specific packing forces in the crystal lattice that influence conformation.

Table of Research Findings on Substituted Tetrahydroquinoline Conformation

| Compound Class | Method of Analysis | Key Findings | Reference(s) |

| 1,2,3,4-Tetrahydroquinoline | Ab initio MP2 calculations, Microwave spectroscopy | Existence of four stable conformers (two enantiomeric pairs); low energy barrier allows relaxation to the most stable form. | nih.gov |

| 2-perfluoroalkylmethyl,4-arylamino substituted THQs | NMR structural analysis | Assessed half-chair conformations for diastereomers. | researchgate.net |

| Substituted Tetrahydroquinolines (synthesis) | Domino Reaction Analysis | Steric interactions in a chair-like conformation influence reaction outcomes and yields. | nih.gov |

| N-arylacyl-THIQ3CA analogs | Variable Temperature NMR | Presence of two major conformational rotamers due to restricted amide bond rotation. | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule's structure. These calculations provide insights into electron distribution and energy levels, which are crucial for understanding chemical behavior. nih.govmdpi.com For the tetrahydroquinoline scaffold, methods like DFT with basis sets such as B3LYP/6-311+G(**) have been used to optimize molecular structures and calculate force fields. nih.gov

The electronic structure of a molecule dictates its physical and chemical properties. Analysis through DFT can reveal key electronic parameters.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For a molecule like (1,2,3,4-Tetrahydroquinolin-7-yl)methanol, the oxygen of the methanol (B129727) group and the nitrogen of the tetrahydroquinoline ring are expected to be regions of negative potential, attractive to electrophiles. In contrast, the hydrogen of the hydroxyl group would exhibit a positive potential. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Table 1: Key Electronic Properties Analyzed via Quantum Chemical Calculations

| Property | Description | Significance |

| Molecular Electrostatic | A 3D map of the electron density, showing regions of positive and negative electrostatic potential on the molecular surface. researchgate.net | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions like hydrogen bonding. |

| HOMO Energy | Energy of the highest occupied molecular orbital. researchgate.net | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. researchgate.net | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap (Egap) | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

By analyzing the electronic properties derived from quantum chemical calculations, predictions can be made about the reactivity of this compound. The HOMO-LUMO gap is a crucial parameter for assessing the reactivity of a compound. researchgate.net A small energy gap in related heterocyclic systems has been shown to indicate that charge transfer can easily occur within the molecule, making it more reactive. mdpi.comresearchgate.net These computational insights can help in understanding reaction mechanisms, predicting the most likely sites for metabolic transformation, and designing synthetic pathways.

Molecular Dynamics and Conformation Ensemble Studies

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. biorxiv.org MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility and stability in different environments, such as in aqueous solution. preprints.org For this compound, MD simulations could be used to:

Explore the range of accessible conformations (conformational ensemble) of the molecule in solution.

Study the stability of intramolecular and intermolecular hydrogen bonds.

Simulate its interaction with a biological target, observing how the ligand adapts its conformation within a binding site over time.

These simulations are crucial for understanding the dynamic nature of ligand-receptor binding and for refining the results obtained from more static methods like molecular docking.

In Silico Approaches to Structure-Activity Relationship (SAR) Exploration

In silico techniques are essential for exploring the Structure-Activity Relationships (SAR) of compounds, providing a rational basis for designing more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a complex. nih.govnih.gov This method is widely applied in drug design to understand how a ligand, such as a tetrahydroquinoline derivative, might interact with a protein target at the atomic level. redalyc.org

Studies on various tetrahydroquinoline derivatives have demonstrated their potential as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. researchgate.netredalyc.orgunesp.br In these studies, docking simulations are used to place the ligands into the ATP-binding site of the EGFR kinase domain. nih.gov The results are evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol), with lower values indicating stronger binding. redalyc.org Analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket, which are crucial for inhibitory activity. nih.gov For instance, docking studies have shown that tetrahydroquinoline derivatives can form critical interactions with residues like Leu718, Val726, and Ala743 in the EGFR binding site. nih.gov

Table 2: Example of Molecular Docking Results for Tetrahydroquinoline Derivatives Against EGFR

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Tetrahydroquinoline Derivatives | EGFR (4LRM) | -4.6 to -10.1 | Not specified | redalyc.org |

| Quinazolinone Derivatives | EGFR (1M17) | -9.31 to -9.41 | Not specified | nih.gov |

| Hydroquinone-Chalcone Hybrids | EGFR | -11.4 | Leu718, Val726, Ala743, Lys745, Met766, Cys775, Arg776, Leu777, Met790, Gly796, Leu844 | nih.gov |

Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel scaffolds that could act as lead compounds. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. ijper.orgfrontiersin.org

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of known active molecules (ligand-based). ijper.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds, such as the ZINC database. nih.govfrontiersin.orgnih.gov This process, known as virtual screening, efficiently filters millions of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore features. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking and ADME/T prediction, before being selected for experimental testing. nih.govijper.org This approach accelerates the discovery of new molecules based on the core tetrahydroquinoline scaffold for various therapeutic targets. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Biology Research

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol as a Versatile Building Block

The utility of this compound in organic synthesis stems from the presence of two distinct and reactive functional groups: a secondary amine within the heterocyclic ring and a primary alcohol on the aromatic ring. These sites offer orthogonal handles for chemical modification, making the molecule an ideal building block for constructing more complex molecular architectures.

In the design of complex molecules, particularly those intended for biological applications, a multistep synthetic route is often required. This compound is an excellent starting point for such sequences. The secondary amine can readily undergo reactions such as N-acylation, N-alkylation, N-arylation, and sulfonylation. Simultaneously, the primary alcohol of the hydroxymethyl group can be transformed through oxidation to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in ester or ether formation.

This dual reactivity allows for a programmed, stepwise elaboration of the molecule. For instance, the nitrogen can first be protected or functionalized, followed by modification at the C7-methanol position, or vice-versa. This strategic flexibility is crucial in the total synthesis of natural products and the development of novel therapeutic agents where precise control over the molecular structure is paramount. The tetrahydroquinoline moiety itself is a key component in drugs such as the schistosomicide oxamniquine (B1677833) and the antiviral agent virantmycin, highlighting the scaffold's pharmaceutical relevance. nih.gov

Beyond simple derivatization, this compound can serve as a foundational element for the construction of more elaborate, fused heterocyclic systems. The functional groups on the molecule can participate in annulation reactions, where a new ring is fused onto the existing tetrahydroquinoline core.

For example, research has shown that related 7-hydroxy-tetrahydroquinoline derivatives can undergo condensation reactions with multicomponent reagents to form novel pyran-fused quinolines, specifically 4H-pyrano[3,2-g]quinoline systems. researchgate.net By analogy, the hydroxymethyl group of this compound could be oxidized to the corresponding aldehyde. This aldehyde would then be a prime candidate to participate in condensation and cyclization reactions to build new heterocyclic rings at the 6- and 7-positions of the tetrahydroquinoline scaffold, leading to polycyclic molecules with potentially novel biological activities.

Scaffold Diversification for Compound Library Generation

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying new lead compounds. nih.govresearchgate.net The tetrahydroquinoline core is an ideal scaffold for this purpose, and this compound is an exemplary starting point for creating such libraries. nih.govresearchgate.net The goal is to systematically modify different positions on the core structure to explore the chemical space and optimize interactions with a biological target.

The two functional handles of this compound allow for a combinatorial approach to library synthesis. The nitrogen atom (position 1) and the exocyclic oxygen of the hydroxymethyl group (position 7) can be reacted with large sets of diverse building blocks to rapidly generate a multitude of unique derivatives. This process, often carried out using parallel synthesis techniques, can produce a library of compounds where the substituents at these two positions are varied independently. researchgate.net

| Reaction Site | Reaction Type | Example Reagent Class | Resulting Functional Group |

|---|---|---|---|

| N-H (Position 1) | Acylation | Acid Chlorides (R-COCl) | Amide |

| N-H (Position 1) | Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide |

| N-H (Position 1) | Reductive Amination | Aldehydes/Ketones (R-CHO) | Tertiary Amine |

| -CH₂OH (Position 7) | Esterification | Carboxylic Acids (R-COOH) | Ester |

| -CH₂OH (Position 7) | Etherification | Alkyl Halides (R-X) | Ether |

| -CH₂OH (Position 7) | Carbamate Formation | Isocyanates (R-NCO) | Carbamate |

This interactive table illustrates potential diversification pathways for this compound. Click on a row to highlight it.

Development of Optically Active Tetrahydroquinoline Derivatives

Chirality is a fundamental aspect of molecular biology and pharmacology, as enantiomers of a drug can have vastly different activities and metabolic profiles. Consequently, the synthesis of enantiomerically pure compounds is a major goal in medicinal chemistry. The development of optically active tetrahydroquinoline derivatives is an active area of research, as many biological targets show stereospecific binding.

While this compound itself is achiral, substitution at positions 2, 3, or 4 of the heterocyclic ring can introduce stereocenters. The synthesis of optically active derivatives can be achieved through several strategies:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.

For the closely related tetrahydroisoquinoline scaffold, the absolute configurations of chiral derivatives have been confirmed using techniques like NMR spectroscopy, which is crucial for establishing structure-activity relationships. nih.gov These methods are directly applicable to the development of chiral tetrahydroquinolines, where controlling the stereochemistry is key to optimizing their pharmacological properties.

Strategic Utility in the Design of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real time. These molecules typically consist of a core scaffold that recognizes a specific target (like an enzyme or receptor) and a reporter group (such as a fluorophore, biotin (B1667282) tag, or radioactive isotope).

This compound is a strategically useful platform for the design of such probes. The tetrahydroquinoline core can be elaborated to provide specificity for a biological target, while the 7-hydroxymethyl group serves as a convenient and reactive "handle" for the covalent attachment of a reporter group. This attachment is typically achieved by forming a stable ester or ether linkage, which are common and robust bioconjugation strategies. A patent describing the use of the analogous 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) in the synthesis of rhodamine-class lasing dyes underscores the utility of this position for creating fluorescent molecules. google.com The hydroxymethyl derivative provides a more flexible linker, potentially improving the properties of the resulting probe by spatially separating the reporter from the binding scaffold.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of the Compound

The chemical industry's shift towards environmental responsibility is driving significant innovation in the synthesis of tetrahydroquinoline derivatives. nih.govnih.gov Traditional synthetic routes often rely on harsh conditions and hazardous materials, prompting the development of greener alternatives. acs.orgresearchgate.net

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis (MAS): This technique utilizes microwave irradiation to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. nih.govijpsjournal.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates. This method is noted for its efficiency and applicability under ambient conditions. researchgate.netju.edu.saarabjchem.org

Use of Benign Catalysts and Solvents: Research is focused on replacing toxic catalysts and solvents with environmentally friendly options. This includes the use of ionic liquids, which are non-volatile and can often be recycled, and deep eutectic solvents (DESs). ijpsjournal.comresearchgate.net Formic acid is also being investigated as a versatile and green catalyst. ijpsjournal.com

Electrochemical Methods: Electrochemical synthesis offers a sustainable pathway by using electricity to drive reactions, minimizing the need for chemical reagents and reducing waste. rsc.org For instance, tetrahydroquinoline derivatives have been selectively synthesized via electrochemical hydrocyanomethylation of quinoline (B57606) skeletons. rsc.org

Borrowing Hydrogen Methodology: This atom-economical approach forms C-C and C-N bonds using alcohols, generating water as the only byproduct. Manganese pincer complexes have been effectively used as catalysts in this method for synthesizing 1,2,3,4-tetrahydroquinolines. nih.gov

These sustainable methods not only reduce the environmental footprint of chemical synthesis but also often improve efficiency and cost-effectiveness. nih.gov

Integration of Flow Chemistry and Automation in Production

Flow chemistry is rapidly gaining traction as a powerful tool for the synthesis of quinoline and tetrahydroquinoline derivatives, offering significant advantages over traditional batch processing. rsc.orgresearchgate.net This technology enables continuous production, which is inherently more efficient, safer, and scalable. rsc.orgucd.ie

Recent advancements have demonstrated the successful use of flow reactors for various synthetic transformations leading to tetrahydroquinolines. For example, a continuous photochemical process has been developed for synthesizing quinolines, which can then be subjected to a telescoped hydrogenation reaction in flow to produce tetrahydroquinolines. ucd.ievapourtec.com This method allows for high throughput, generating products at a rate of over one gram per hour. vapourtec.com The Doebner–Miller reaction has also been adapted to a continuous flow process in water, providing a rapid and green route to quinoline derivatives. rsc.org

The integration of automation with flow synthesis further enhances control over reaction parameters, reproducibility, and the ability to rapidly screen and optimize reaction conditions. rsc.org This combination is crucial for the efficient production of libraries of tetrahydroquinoline-based compounds for drug discovery programs. rsc.orgrsc.orgresearchgate.net

Advanced Computational Modeling for Novel Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel derivatives with enhanced biological activity and specificity. rsc.org For the tetrahydroquinoline scaffold, various computational techniques are being employed to explore its chemical space and predict the properties of new analogs.

Molecular Docking and Dynamics (MD) Simulations: These methods are used to predict the binding affinity and interaction patterns of tetrahydroquinoline derivatives with specific biological targets, such as the mTOR pathway, which is implicated in cancer. mdpi.compreprints.orgnih.govresearchgate.net By simulating the protein-ligand interactions, researchers can identify key structural features required for potent inhibition and design more effective compounds. mdpi.comnih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This approach establishes a correlation between the 3D structural properties of molecules and their biological activity. mdpi.com By developing robust 3D-QSAR models, scientists can predict the activity of newly designed tetrahydroquinoline derivatives before their synthesis, saving time and resources. mdpi.com

These computational studies provide deep insights into the structure-activity relationships, guiding the synthesis of derivatives with optimized pharmacological profiles. For example, computational analysis has highlighted that incorporating moieties like trifluoromethyl and morpholine (B109124) can significantly enhance the selectivity and potency of tetrahydroquinoline-based mTOR inhibitors. preprints.orgnih.gov

Exploration of New Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for the selective functionalization of the tetrahydroquinoline scaffold, allowing for the introduction of diverse chemical groups to fine-tune its biological activity. acs.orgacs.org Research in this area is focused on discovering more efficient, selective, and versatile catalysts.

Recent breakthroughs include:

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used for the construction of fused tetrahydroquinolines through hydride-transfer-initiated tandem functionalization, demonstrating good functional group tolerance and mild reaction conditions. acs.orgacs.orgnih.gov